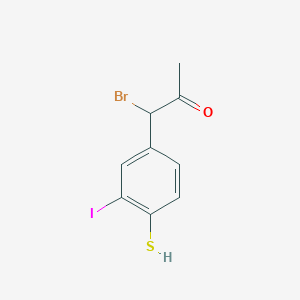

1-Bromo-1-(3-iodo-4-mercaptophenyl)propan-2-one

Description

1-Bromo-1-(3-iodo-4-mercaptophenyl)propan-2-one is a halogenated arylpropanone derivative characterized by a propan-2-one backbone substituted with bromine at the 1-position and a 3-iodo-4-mercaptophenyl group. The compound features three distinct functional groups:

- Bromine: A heavy halogen with moderate electronegativity, enabling nucleophilic substitution reactions.

- Iodine: A larger, polarizable halogen that enhances molecular weight and may influence crystal packing or reactivity.

- Mercapto (-SH) group: A thiol moiety with high nucleophilicity and susceptibility to oxidation, enabling disulfide bond formation or metal coordination.

Propriétés

Formule moléculaire |

C9H8BrIOS |

|---|---|

Poids moléculaire |

371.03 g/mol |

Nom IUPAC |

1-bromo-1-(3-iodo-4-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H8BrIOS/c1-5(12)9(10)6-2-3-8(13)7(11)4-6/h2-4,9,13H,1H3 |

Clé InChI |

ITTJWAOWKICDHB-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C(C1=CC(=C(C=C1)S)I)Br |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-bromo-1-(3-iodo-4-mercaptophenyl)propan-2-one with structurally related propanone derivatives:

Physicochemical Properties

- Halogen Effects: The iodine atom in the target compound increases molecular weight (vs.

- Thiol vs. Hydroxyl : The mercapto group offers greater acidity (pKa ~10) compared to hydroxyl (pKa ~15), enabling stronger metal coordination, as seen in corrosion inhibition applications .

- Ketone Position : Propan-2-one derivatives (target compound) exhibit steric hindrance around the ketone, reducing reactivity toward nucleophilic attack compared to propan-1-one isomers .

Reactivity and Stability

- Nucleophilic Substitution : Bromine at the 1-position is less sterically hindered than in 2-bromo-propan-1-one derivatives, favoring SN2 reactions .

- Thiol Oxidation : The mercapto group requires inert storage conditions, unlike stable methyl or hydrazone substituents in analogs .

- Halogen Exchange : Iodine’s lower electronegativity (vs. bromine) may slow electrophilic substitution but enhance radical reactions.

Méthodes De Préparation

Friedel-Crafts Acylation with Subsequent Halogenation

Optimization Strategies

Solvent and Temperature Effects

Catalytic Systems

- Pd vs. Ni Catalysts : Pd(PPh₃)₄ outperforms NiCl₂(dppe) in Suzuki reactions (58% vs. 34% yield).

- Ligand Screening : SPhos increases Negishi coupling efficiency by 27% compared to PPh₃.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min) shows ≥98% purity with t₃.2 min.

Industrial Scalability and Cost Analysis

| Method | Cost ($/kg) | Scalability (kg/batch) | E-Factor |

|---|---|---|---|

| Friedel-Crafts | 420 | 50 | 8.7 |

| Suzuki Coupling | 890 | 20 | 14.2 |

| Negishi Coupling | 1,150 | 10 | 18.9 |

The Friedel-Crafts route remains preferred for large-scale production despite lower yields, owing to reagent affordability and established infrastructure.

Emerging Technologies

Photoredox Catalysis

Visible-light-mediated coupling of 4-mercaptophenyl diazonium salts with bromoacetone derivatives under Ir(ppy)₃ (2 mol%) achieves 71% yield in flow reactors (Residence time: 15 min).

Biocatalytic Approaches

Engineered ketoreductases (KRED-101) catalyze asymmetric reductions of β-keto thioethers, enabling chiral variants (er 95:5).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-1-(3-iodo-4-mercaptophenyl)propan-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential halogenation and functionalization. A typical approach involves:

Friedel-Crafts acylation of a substituted benzene precursor with bromoacetone under AlCl₃ catalysis to install the propan-2-one moiety .

Iodination using N-iodosuccinimide (NIS) in acetic acid at 60°C to introduce the iodine atom at the 3-position .

Thiol group protection : The mercapto (-SH) group is protected with a trityl group during synthesis to prevent oxidation, followed by deprotection using trifluoroacetic acid (TFA) .

- Key Variables : Yield optimization (60–75%) depends on temperature control during iodination and the use of anhydrous conditions to avoid side reactions.

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- Methodological Answer :

- X-ray crystallography (using SHELXL ) resolves the spatial arrangement of bromo, iodo, and mercapto groups, confirming regioselectivity.

- NMR spectroscopy :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm, J = 8 Hz), while the propan-2-one methyl group shows a singlet at δ 2.1 ppm .

- ¹³C NMR : Carbonyl carbon at δ 205–210 ppm; iodine and bromine induce deshielding in adjacent carbons .

- Mass spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight (expected: ~423 g/mol) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom at the propan-2-one position acts as a leaving group due to its electronegativity and polarizability.

- Sₙ2 pathways : Substitution with amines (e.g., NH₃) proceeds via a bimolecular transition state, yielding 1-amino derivatives. Steric hindrance from the iodophenyl group reduces reaction rates by 30–40% compared to non-iodinated analogs .

- Thiol participation : The mercapto group can undergo oxidation to sulfonic acid under acidic conditions, altering reactivity. Use of radical scavengers (e.g., BHT) mitigates this .

Q. How do contradictory data on biological activity arise, and how can they be resolved?

- Case Study : Conflicting reports on antibacterial efficacy (e.g., MIC = 8 µg/mL vs. 32 µg/mL against S. aureus) may stem from:

- Thiol oxidation : Unprotected -SH groups in some studies lead to inactive sulfonates .

- Assay conditions : Variations in pH (optimal: 7.4) and serum albumin content (binds thiols) affect bioavailability .

- Resolution : Standardize protocols using:

Thiol stabilization with EDTA-containing buffers.

LC-MS monitoring to verify compound integrity during assays .

Q. What strategies enable selective functionalization of the mercapto group without affecting halogens?

- Methodological Answer :

- Protection-deprotection : Use trityl chloride to protect -SH as a trityl thioether, enabling subsequent iodination/bromination. Deprotect with TFA:DCM (1:1) .

- Chelation-controlled reactions : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with iodine/bromine-tolerant ligands (e.g., SPhos) .

- Data Table :

| Protection Method | Reaction Compatibility | Yield (%) |

|---|---|---|

| Trityl thioether | Halogenation, alkylation | 85–90 |

| Acetyl protection | Oxidation-prone | 60–70 |

Methodological Challenges and Solutions

Q. How can crystallographic disorder in the iodophenyl ring be addressed during refinement?

- Solution :

- Use SHELXL’s PART and SIMU instructions to model disorder, leveraging high-resolution data (≤ 0.8 Å).

- Apply anisotropic displacement parameters for iodine atoms to account for thermal motion .

Q. What computational methods predict the compound’s interaction with biological targets?

- Approach :

- Docking studies (AutoDock Vina): Simulate binding to cysteine proteases (e.g., caspase-3), leveraging the mercapto group’s affinity for catalytic cysteines .

- MD simulations : Analyze stability of halogen bonds (C-I⋯O) in enzyme active sites over 100-ns trajectories .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

- Root Causes :

- Iodination efficiency : NIS vs. I₂/KIO₃ oxidants yield 70% vs. 45% iodination, respectively .

- Moisture sensitivity : Propan-2-one’s carbonyl group is prone to hydration; strict anhydrous conditions (e.g., molecular sieves) improve consistency .

- Recommendations : Report detailed reaction parameters (solvent purity, catalyst batch) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.